molecular formula C28H24N2O4 B307978 2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE

2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE

Cat. No.: B307978
M. Wt: 452.5 g/mol
InChI Key: QBCLIQMOWINQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE is a complex organic compound that features a quinoline derivative

Properties

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C28H24N2O4/c1-33-25-15-19(12-14-24(25)34-17-27(32)29-20-8-3-2-4-9-20)22-16-26(31)30-23-13-11-18-7-5-6-10-21(18)28(22)23/h2-15,22H,16-17H2,1H3,(H,29,32)(H,30,31)

InChI Key

QBCLIQMOWINQSR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OCC(=O)NC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OCC(=O)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common route includes the condensation of an appropriate methoxy-substituted benzaldehyde with a tetrahydrobenzoquinoline derivative, followed by acylation with phenylacetamide. The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-METHOXY-4-(3-OXO-1,2,3,4-TETRAHYDROBENZO[F]QUINOLIN-1-YL)PHENOXY]-N~1~-PHENYLACETAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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